6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a fluorine atom at the 6th position and a methyl group at the 1st position of the pyrazole ring imparts unique chemical properties to this compound .
Preparation Methods
The synthesis of 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure . Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, followed by cyclization and functional group modifications .
Chemical Reactions Analysis
6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. The compound’s effects are mediated through pathways such as the Ras/Erk and PI3K/Akt signaling pathways, which are involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine: This compound differs by the position of the methyl group, which can lead to variations in its chemical and biological properties.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, resulting in diverse applications and activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
1824098-94-3 |
---|---|
Molecular Formula |
C7H6FN3 |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
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